molecular formula C23H27NO3 B214457 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214457
M. Wt: 365.5 g/mol
InChI Key: YRHMSWLCGLVHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide class of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 acts as a competitive inhibitor of the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. It has been shown to inhibit PKC isoforms α, β, γ, δ, ε, and ζ, as well as MAPKs ERK1/2 and p38, and CDKs 1, 2, and 5. The specificity of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 for these kinases varies depending on the concentration used.
Biochemical and Physiological Effects
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a range of biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by inhibiting PKC and MAPK signaling pathways. It has also been shown to inhibit the proliferation of smooth muscle cells and prevent neointima formation in animal models of restenosis. In addition, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to modulate the release of inflammatory cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 is its broad specificity for multiple protein kinases, which makes it a useful tool for studying complex signaling networks. However, its lack of selectivity for individual kinases can also be a limitation, as it may lead to off-target effects and complicate the interpretation of results. In addition, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related bisindolylmaleimide compounds. One area of interest is the development of more selective inhibitors that target specific kinases or kinase isoforms. Another area of interest is the evaluation of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related compounds in animal models of disease, particularly in the context of cancer, cardiovascular disease, and inflammation. Finally, there is potential for the use of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 and related compounds as therapeutic agents in human disease, although further research is needed to evaluate their safety and efficacy.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 involves the reaction of 1-(2-hydroxyethyl)-3-propylurea with 2,3,5,6-tetramethylphenylacetic acid, followed by cyclization with maleic anhydride to form the bisindolylmaleimide structure. The final compound is obtained by selective reduction of the maleimide double bond with sodium borohydride.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one 31-8220 has been widely used as a tool compound in scientific research for its ability to inhibit multiple protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). It has been used to study the role of these kinases in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-propylindol-2-one

InChI

InChI=1S/C23H27NO3/c1-6-11-24-19-10-8-7-9-18(19)23(27,22(24)26)13-20(25)21-16(4)14(2)12-15(3)17(21)5/h7-10,12,27H,6,11,13H2,1-5H3

InChI Key

YRHMSWLCGLVHFD-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C(=CC(=C3C)C)C)C)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C(=CC(=C3C)C)C)C)O

Origin of Product

United States

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